2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
CAS No.: 204203-17-8
Cat. No.: VC11684958
Molecular Formula: C29H35N3
Molecular Weight: 425.6 g/mol
* For research use only. Not for human or veterinary use.
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine - 204203-17-8](/images/structure/VC11684958.png)
Specification
CAS No. | 204203-17-8 |
---|---|
Molecular Formula | C29H35N3 |
Molecular Weight | 425.6 g/mol |
IUPAC Name | N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Standard InChI | InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3 |
Standard InChI Key | MDJXUNXXZJTMDW-UHFFFAOYSA-N |
SMILES | CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C |
Canonical SMILES | CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (molecular formula: ) features a pyridine core substituted at the 2- and 6-positions with ethylidene linkages to imino groups. Each imino nitrogen is further bonded to a 2-tert-butylphenyl group, introducing substantial steric bulk. The tert-butyl substituents enhance the ligand’s rigidity and influence its coordination behavior by preventing undesired side reactions through steric shielding .
The planar pyridine ring facilitates π-backbonding with transition metals, while the imino groups act as σ-donors, creating a balanced electronic environment ideal for stabilizing metal centers in high oxidation states. Spectroscopic characterization (e.g., NMR, IR) confirms the presence of characteristic imine C=N stretches near 1640–1600 cm and aromatic proton resonances between 6.8–8.5 ppm .
Steric and Electronic Parameters
The ligand’s steric profile, quantified by Tolman’s cone angle, exceeds 170° due to the tert-butyl groups, making it suitable for stabilizing low-coordinate metal complexes. Electronic effects are modulated by the electron-donating tert-butyl substituents, which increase electron density at the imino nitrogen atoms, enhancing their donor strength. These properties are critical in catalysis, where ligand geometry and electronics dictate reaction pathways and selectivity .
Synthesis and Characterization
Condensation Reaction Methodology
The ligand is synthesized via a one-pot condensation of 2,6-diacetylpyridine and 2-tert-butylaniline in methanol, catalyzed by formic acid (Scheme 1) . The reaction proceeds at 50°C for 24 hours, yielding the product as yellow crystals after recrystallization.
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Catalyst | Formic acid | 75–80 |
Temperature (°C) | 50 | - |
Reaction Time (h) | 24 | - |
Solvent | Methanol | - |
Alternative Synthetic Routes
Applications in Catalysis and Polymerization
Transition Metal Complexation
The ligand forms stable complexes with iron(II) and cobalt(II) chlorides, which exhibit high activity in ethylene polymerization. For example, the iron complex (where L = ligand) polymerizes ethylene at 25°C with an activity of . The cobalt analogue shows comparable performance but requires higher temperatures (60°C) for optimal activity.
Table 2: Catalytic Performance of Metal Complexes
Metal Center | Temperature (°C) | Activity () |
---|---|---|
Fe(II) | 25 | |
Co(II) | 60 |
Copolymerization with α-Olefins
A groundbreaking application is the copolymerization of ethylene and 1-hexene using iron-based catalysts, producing linear low-density polyethylene (LLDPE) with up to 3.5 mol% 1-hexene incorporation . This contrasts with traditional Ziegler-Natta catalysts, which struggle with higher α-olefins due to steric constraints.
Comparative Analysis with Related Ligands
Phosphine-Based Analogues
Ligands such as 2,6-Bis(di-tert-butylphosphinomethyl)pyridine (Sigma-Aldrich 736589) share structural similarities but replace imino groups with phosphine donors . While phosphine ligands excel in cross-coupling reactions (e.g., Suzuki-Miyaura), the imino-pyridine system offers superior performance in polymerization due to stronger metal-ligand bonding and thermal stability .
Table 3: Ligand Comparison
Property | Imino-Pyridine Ligand | Phosphine Ligand |
---|---|---|
Donor Strength | Moderate | High |
Thermal Stability (°C) | >200 | ~150 |
Preferred Application | Polymerization | Cross-Coupling |
Terpyridine Derivatives
Terpyridines, such as 2,2’:6’,2”-terpyridine, lack the steric bulk of tert-butyl groups, leading to less stable metal complexes under high-pressure polymerization conditions . The target ligand’s design addresses this limitation, enabling sustained catalytic activity.
Future Research Directions
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Exploration of Other Metal Complexes: Nickel and palladium derivatives could expand utility in C–C bond-forming reactions.
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Ligand Modifications: Introducing electron-withdrawing groups (e.g., –CF) may further tune catalytic activity.
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Sustainable Synthesis: Developing solvent-free or microwave-assisted routes to improve efficiency.
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